molecular formula C7H9BrN2S B1371744 4-Bromo-2-(pyrrolidin-1-YL)thiazole CAS No. 1017781-56-4

4-Bromo-2-(pyrrolidin-1-YL)thiazole

Cat. No. B1371744
M. Wt: 233.13 g/mol
InChI Key: ORTSNWTXFACJGK-UHFFFAOYSA-N
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Description

“4-Bromo-2-(pyrrolidin-1-YL)thiazole” is a chemical compound with the CAS Number: 1017781-56-4 . It has a molecular weight of 234.14 . The IUPAC name for this compound is 4-bromo-2-(pyrrolidin-1-yl)-1H-1lambda3-thiazole .


Synthesis Analysis

The synthesis of compounds containing the thiazole ring, such as “4-Bromo-2-(pyrrolidin-1-YL)thiazole”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “4-Bromo-2-(pyrrolidin-1-YL)thiazole” was not found in the retrieved information.


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(pyrrolidin-1-YL)thiazole” can be represented by the InChI Code: 1S/C7H10BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5,11H,1-4H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Bromo-2-(pyrrolidin-1-YL)thiazole” is stored at room temperature .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline” is an important raw material and used as pharmaceutical intermediates .
    • Results or Outcomes : The outcomes of using this compound would also depend on the specific synthesis pathway. In general, it can be used to create a variety of pharmaceutical compounds .
  • Scientific Field: Medicinal Chemistry

    • Application : “3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol” is a macrocyclic compound that has garnered much attention recently in medicinal chemistry due to their ability to access biologically relevant conformations .
    • Methods of Application : This compound was prepared via a two-step protocol and assigned using 1H, 13C-NMR and LC-MS .
    • Results or Outcomes : The 1H-NMR spectrum obtained for this compound matches the signals reported for a similar compound .
  • Scientific Field: Medicinal Chemistry

    • Application : Thiazoles have been found to have diverse biological activities. They have been used to create compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
    • Results or Outcomes : The outcomes of using thiazole derivatives would also depend on the specific synthesis pathway and the desired biological activity .
  • Scientific Field: Drug Discovery

    • Application : Pyrrolidine, a component of “4-Bromo-2-(pyrrolidin-1-YL)thiazole”, is a versatile scaffold for novel biologically active compounds. It has been used in the development of clinically active drugs .
    • Methods of Application : The methods of application would depend on the specific drug being developed. For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
    • Results or Outcomes : The outcomes would depend on the specific drug being developed. For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have shown promise as SARMs .
  • Scientific Field: Organic Chemistry

    • Application : “2-Bromo-4′-(1-pyrrolidinyl)acetophenone” is an important raw material and used as pharmaceutical intermediates .
    • Results or Outcomes : The outcomes of using this compound would also depend on the specific synthesis pathway. In general, it can be used to create a variety of pharmaceutical compounds .
  • Scientific Field: Medicinal Chemistry

    • Application : “3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol” is a macrocyclic compound that has garnered much attention recently in medicinal chemistry due to their ability to access biologically relevant conformations .
    • Methods of Application : This compound was prepared via a two-step protocol and assigned using 1H, 13C-NMR and LC-MS .
    • Results or Outcomes : The 1H-NMR spectrum obtained for this compound matches the signals reported for a similar compound .

Future Directions

Thiazoles, such as “4-Bromo-2-(pyrrolidin-1-YL)thiazole”, exhibit a wide range of biological activities, making them important targets for future research . The biological outcomes of these compounds can be greatly affected by substituents on a particular position of the thiazole ring . Therefore, future directions may include the design and synthesis of new thiazole compounds with different biological profiles .

properties

IUPAC Name

4-bromo-2-pyrrolidin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTSNWTXFACJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(pyrrolidin-1-YL)-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Raveesha, KY Kumar, MS Raghu, SBB Prasad… - Chemical Physics …, 2022 - Elsevier
In medicinal chemistry, the searching for new anticonvulsants with greater selectivity and reduced toxicity is still active. Therefore, multistep reaction sequence has been explored to …
Number of citations: 8 www.sciencedirect.com

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